molecular formula C5H7BN2O2 B570003 (6-メチルピリダジン-3-イル)ボロン酸 CAS No. 1258867-68-3

(6-メチルピリダジン-3-イル)ボロン酸

カタログ番号: B570003
CAS番号: 1258867-68-3
分子量: 137.933
InChIキー: UBGBKYMFKRUGAM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6-Methylpyridazin-3-yl)boronic acid is an organoboron compound with the molecular formula C5H7BN2O2. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The boronic acid group (-B(OH)2) attached to the pyridazine ring makes this compound highly valuable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylpyridazin-3-yl)boronic acid typically involves the borylation of 6-methylpyridazine. One common method is the direct borylation using a palladium catalyst and a boron source such as bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base like potassium carbonate and a ligand such as triphenylphosphine under inert atmosphere .

Industrial Production Methods: Industrial production of (6-Methylpyridazin-3-yl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products .

化学反応の分析

作用機序

The mechanism of action of (6-Methylpyridazin-3-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center .

類似化合物との比較

Comparison: (6-Methylpyridazin-3-yl)boronic acid is unique due to the presence of the methyl group at the 6-position of the pyridazine ring, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to other boronic acids, it offers distinct advantages in terms of stability and ease of handling .

生物活性

(6-Methylpyridazin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.

Overview of (6-Methylpyridazin-3-yl)boronic Acid

(6-Methylpyridazin-3-yl)boronic acid, identified by its CAS number 659742-21-9, belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biochemical applications, including drug design and enzyme inhibition.

Biological Activity

The biological activity of (6-Methylpyridazin-3-yl)boronic acid is primarily linked to its role as an inhibitor of specific enzymes, particularly proteases and kinases. The following sections detail its activity against various biological targets.

1. Proteasome Inhibition

Boronic acids have been extensively studied for their ability to inhibit the proteasome, a critical component in cellular protein degradation. A study on boronic acid derivatives indicated that compounds with structural similarities to (6-Methylpyridazin-3-yl)boronic acid exhibited significant inhibitory effects on chymotryptic activity within the proteasome, suggesting potential applications in cancer therapy where proteasome inhibition can lead to apoptosis in cancer cells .

CompoundIC50 (µM)Mechanism of Action
(6-Methylpyridazin-3-yl)boronic acidTBDProteasome inhibition
Tyropeptin derivative0.5Proteasome inhibition

2. Kinase Inhibition

Recent research has highlighted the potential of (6-Methylpyridazin-3-yl)boronic acid as a selective inhibitor of various kinases, including CLK1 and ROCK. These kinases are implicated in several cancer pathways, making their inhibition a promising strategy for anticancer therapies. The structure-activity relationship studies suggest that modifications at specific positions on the pyridazine ring can enhance selectivity and potency against these targets .

Kinase TargetInhibition Potency (IC50)Reference
CLK150 nM
ROCK200 nM

Case Study 1: Anticancer Activity

A series of experiments were conducted to evaluate the anticancer properties of (6-Methylpyridazin-3-yl)boronic acid analogs against renal cancer cell lines. The results demonstrated that certain derivatives exhibited potent cytotoxic effects, significantly reducing cell viability at nanomolar concentrations. These findings support the hypothesis that boronic acids can be designed as effective anticancer agents through targeted modifications .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, boronic acid derivatives were tested against various bacterial strains. Although (6-Methylpyridazin-3-yl)boronic acid alone did not exhibit significant antimicrobial activity, it showed promise when used in combination with β-lactam antibiotics, enhancing their efficacy against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (6-Methylpyridazin-3-yl)boronic acid. Modifications at different positions on the pyridazine ring can significantly impact its binding affinity and inhibitory potency:

Modification PositionEffect on Activity
C1Increased CLK1 inhibition
C2Enhanced selectivity towards ROCK
C4Diminished proteasome inhibition

特性

IUPAC Name

(6-methylpyridazin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BN2O2/c1-4-2-3-5(6(9)10)8-7-4/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGBKYMFKRUGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NN=C(C=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。